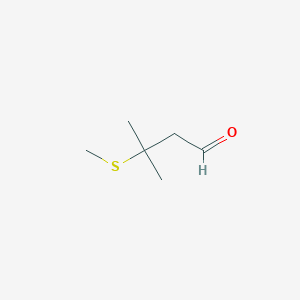

3-Methyl-3-(methylsulfanyl)butanal

Description

Properties

IUPAC Name |

3-methyl-3-methylsulfanylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS/c1-6(2,8-3)4-5-7/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLCZPCTIIRMGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Foreword for the Innovator: Understanding the Nuances of FEMA 3374

An In-depth Technical Guide to the Flavor Profile and Sensory Characteristics of FEMA 3374

Authored by: A Senior Application Scientist

To the researchers, scientists, and product developers shaping the future of food and beverages, this guide serves as a comprehensive exploration into the sensory world of FEMA 3374. We move beyond simple descriptors to provide a foundational understanding of 3-(methylthio)butanal, a flavor ingredient with a complex and versatile profile. This document is structured to provide not just the "what," but the "why" and "how"—offering insights into its chemical identity, its multifaceted sensory characteristics, and the methodologies to effectively evaluate its impact. Our goal is to empower your development process with the technical knowledge and practical application insights necessary to innovate with confidence.

Chemical Identity and Synonyms

FEMA 3374 is the designation for the chemical compound 3-(methylthio)butanal.[1][2][3] For clarity and comprehensive documentation, it is crucial to recognize its various synonyms used across scientific literature and industry documentation.

| Identifier | Value |

| FEMA Number | 3374[1][3] |

| JECFA Number | 467[1][3] |

| CAS Number | 16630-52-7[3][4] |

| Chemical Name | 3-(methylthio)butanal[1] |

| Synonyms | 3-(Methylthio)butyraldehyde, 3-methylsulfanylbutanal, Potato butyraldehyde, beta-(Methylthio)butyraldehyde[4][5] |

| Molecular Formula | C5H10OS[4] |

The Multifaceted Flavor Profile of FEMA 3374

The flavor profile of FEMA 3374 is predominantly savory.[3] It is not a singular note but rather a complex interplay of characteristics that can be leveraged to enhance a variety of food products. The primary descriptors often point towards cooked and processed flavors, making it a valuable tool in the creation of savory seasonings and finished goods.

Primary Flavor Characteristics:

-

Savory: This is the foundational flavor note of FEMA 3374.

-

Tomato: Many sources describe a distinct cooked tomato or tomato-like flavor.[4][6]

-

Cheese: A cheesy note is also a commonly reported characteristic.[4]

-

Pickled Vegetables: The flavor is strongly associated with pickled products, suggesting a briny and slightly sharp quality.[4]

Secondary and Tertiary Flavor Notes:

Beyond the primary descriptors, more subtle notes can be perceived, particularly at different concentrations. These include vegetative and slightly sulfurous undertones which contribute to its overall complexity.

Unraveling the Olfactory Dimensions: The Aroma of FEMA 3374

The aroma of FEMA 3374 is potent and complex, with a significant contribution from its sulfur-containing chemical structure. Understanding its aromatic nuances is critical for its effective application in both flavor and fragrance.

Key Aroma Descriptors:

-

Green: A general green note is often reported, which can range from fresh to a more cooked green vegetable character.[6][7]

-

Sulfurous/Vegetative: A distinct sulfurous and vegetative aroma, often compared to cabbage, is a hallmark of this compound.[6]

-

Potato: The aroma is also described as being reminiscent of potato, particularly fried potatoes.[4][6][7]

-

Fishy Nuance: Some evaluators have noted a subtle fishy undertone.[6]

The following diagram illustrates the interconnectedness of the sensory characteristics of FEMA 3374:

Caption: Interrelationship of FEMA 3374 Flavor and Aroma Profiles.

Applications in the Food and Fragrance Industry

The unique sensory profile of FEMA 3374 makes it a versatile ingredient in the development of savory food products. Its ability to impart a cooked, savory, and slightly tangy flavor makes it particularly suitable for:

-

Seasonings: It is widely used in the production of seasonings, especially for snack foods.[4]

-

Pickled Products: Its flavor profile aligns well with the desired taste of pickled vegetables.[4]

-

Fried Potatoes: It can enhance the savory and characteristic flavor of fried potato products.[4]

Protocol for Sensory Evaluation of FEMA 3374

A robust and standardized sensory evaluation protocol is essential for accurately characterizing the flavor and aroma of FEMA 3374 and for determining its optimal usage levels in various applications.

5.1. Panelist Selection and Training:

-

Selection Criteria: Panelists should be selected based on their sensory acuity, ability to describe flavors and aromas, and their familiarity with savory and sulfurous flavor profiles.

-

Training: Panelists should be trained on the key flavor and aroma attributes of FEMA 3374 using reference standards. This will ensure consistency in terminology and rating.

5.2. Sample Preparation:

-

Dilution: Due to its potency, FEMA 3374 should be evaluated in a diluted form. A common starting dilution is 0.1% in a neutral carrier such as dipropylene glycol for aroma evaluation and in deodorized water or a simple food matrix (e.g., unsalted broth) for flavor evaluation.[6]

-

Concentration Series: A series of concentrations should be prepared to evaluate the impact of dosage on the sensory profile.

5.3. Evaluation Procedure:

-

Aroma Evaluation: Panelists should first evaluate the aroma of the diluted samples by sniffing from a covered glass vial or a perfumer's strip.

-

Flavor Evaluation: For flavor assessment, panelists should taste the diluted samples and expectorate. A neutral palate cleanser (e.g., unsalted crackers, room temperature water) should be used between samples.

-

Attribute Rating: Panelists should rate the intensity of each identified flavor and aroma attribute on a structured scale (e.g., a 15-point intensity scale).

-

Data Analysis: The collected data should be statistically analyzed to determine the mean intensity ratings for each attribute and to identify any significant differences between samples.

The following diagram outlines the workflow for the sensory evaluation of FEMA 3374:

Caption: Workflow for Sensory Evaluation of FEMA 3374.

Conclusion: A Versatile Tool for Savory Creations

FEMA 3374, or 3-(methylthio)butanal, is a potent and multifaceted flavor ingredient with a distinct savory, tomato, and pickled vegetable profile, complemented by a complex green and sulfurous aroma. Its successful application hinges on a thorough understanding of its sensory characteristics and a systematic approach to its evaluation. This guide provides the foundational knowledge and practical methodologies for researchers, scientists, and product developers to effectively utilize FEMA 3374 in the creation of innovative and appealing savory products.

References

-

JECFA Evaluations-3-(METHYLTHIO)BUTANAL- - INCHEM. [Link]

-

Used in the production of seasonings 3-(Methylthio)butyraldehyde [16630-52-7] FEMA 3374. [Link]

-

FEMA Numbers : From 3251 to 3500 - The Good Scents Company. [Link]

-

potato butyraldehyde 3-(methylthio)butanal - The Good Scents Company. [Link]

-

3-(METHYLTHIO)BUTANAL | FEMA - Flavor and Extract Manufacturers Association. [Link]

-

FEMA Numbers : From 2411 to 3500 - Perflavory. [Link]

-

3-(Methylthio)butanal | C5H10OS | CID 61845 - PubChem - NIH. [Link]

Sources

- 1. JECFA Evaluations-3-(METHYLTHIO)BUTANAL- [inchem.org]

- 2. FEMA Numbers : From 3251 to 3500 [thegoodscentscompany.com]

- 3. femaflavor.org [femaflavor.org]

- 4. OEM Flavors and Fragrances FEMA 2841 CAS No. 600-14-6 2,3-Pentanedione-1 Suppliers, Factories | Runlong [runlongfragrance.com]

- 5. 3-(Methylthio)butanal | C5H10OS | CID 61845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. potato butyraldehyde [thegoodscentscompany.com]

- 7. 3-(Methylthio)butanal = 96 , FG 16630-52-7 [sigmaaldrich.com]

The Hidden Savory Potentiator: 3-Methylsulfanylbutanal in Fermented Matrices

An In-Depth Technical Guide for Flavor Chemists and Fermentation Scientists

Part 1: Executive Summary & Chemical Identity

3-Methylsulfanylbutanal (CAS: 16630-52-7), frequently referred to as 3-(methylthio)butanal or by its trivial name Potato Butyraldehyde , is a potent volatile sulfur compound (VSC) responsible for distinct savory, boiled potato, and cheesy aromatic notes in fermented foods.

While often overshadowed by its lower homologue Methional (3-methylsulfanylpropanal), 3-methylsulfanylbutanal possesses a unique sensory profile and formation mechanism that makes it a critical target for flavor modulation in aged cheeses, premium soy sauces, and specific beer styles. Unlike the malty, chocolate-like notes of 3-methylbutanal (leucine-derived), the insertion of the sulfur atom shifts the olfaction to a heavy, savory "umami-associated" aroma.

Key Technical Specifications:

-

IUPAC Name: 3-(methylsulfanyl)butanal

-

Molecular Formula: C

H -

Sensory Threshold: Extremely low (< 1 ppb in water; ~0.2–0.5 ppb in air).

-

Descriptors: Boiled potato, savory, onion-soup, cheesy (at high conc.), metallic (off-flavor in beer).

Part 2: Biosynthesis & Formation Mechanisms[1]

The occurrence of 3-methylsulfanylbutanal in fermented foods is rarely the result of a single direct enzymatic cleavage. Instead, it arises from a convergence of amino acid catabolism (providing the sulfur donor) and lipid/carbohydrate degradation (providing the carbon skeleton).

2.1 The Convergent Pathway (Michael Addition)

The most chemically validated pathway in complex matrices (like cheese and wine) is the Michael Addition of methanethiol to

-

Sulfur Donor Generation: Methanethiol (CH

SH) is released from L-Methionine via demethiolating enzymes (e.g., L-methionine -

Carbon Skeleton Formation: Crotonaldehyde (2-butenal) is generated via:

-

Aldol condensation of acetaldehyde (common in yeast fermentation).

-

Lipid oxidation of polyunsaturated fatty acids.

-

-

The Addition: Methanethiol undergoes a nucleophilic attack on the

-carbon of crotonaldehyde.

2.2 The Ehrlich Pathway Analogue (Biotic)

In specific yeast fermentations (Saccharomyces cerevisiae), a minor route involves the transamination and decarboxylation of sulfur-containing amino acid analogues, though this is less dominant than the abiotic addition pathway.

Visualization of the Formation Pathway:

Figure 1: The convergent formation pathway of 3-methylsulfanylbutanal involving methionine catabolism and lipid oxidation intermediates.

Part 3: Occurrence Profile in Fermented Matrices

The concentration of 3-methylsulfanylbutanal is matrix-dependent and relies heavily on the "Redox Potential" of the food. It requires a reducing environment to preserve the thiol/aldehyde state without oxidizing to the acid or sulfoxide.

| Fermented Matrix | Typical Concentration | Sensory Contribution | Mechanism of Origin |

| Surface-Ripened Cheese | 5 – 50 ppb | Essential "ripe" note; boiled potato; savory depth. | B. linens activity releases MeSH; interacts with fatty acid aldehydes. |

| Aged Beer (Lager) | < 1 ppb (Trace) | Off-flavor; "Vegetable soup" or "Drains" note. | Thermal degradation of methionine during wort boiling + aging oxidation. |

| Soy Sauce / Miso | 10 – 100 ppb | Kokumi enhancer; meaty background. | Maillard reaction coupled with prolonged fermentation of soy proteins. |

| Sparkling Wine | Trace | Toasty/Yeasty complexity (Autolytic character). | Yeast autolysis releasing amino acids and sulfur precursors. |

Technical Insight: In cheese, this compound acts synergistically with Methional . While Methional provides the "base" potato/cheesy note, 3-methylsulfanylbutanal adds a "fatty" or "waxy" nuance due to its longer carbon chain, increasing the perception of creaminess and maturity.

Part 4: Analytical Methodology (Self-Validating Protocol)

Detecting 3-methylsulfanylbutanal is challenging due to its high volatility, reactivity, and low threshold. Standard GC-MS often fails due to co-elution or lack of sensitivity.

Recommended Protocol: HS-SPME-GC-SCD (Sulfur Chemiluminescence Detection)

4.1 Sample Preparation & Extraction

-

Principle: Headspace Solid Phase Microextraction (HS-SPME) minimizes matrix interference and prevents thermal artifact formation.

-

Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). The Carboxen layer is critical for trapping small, volatile sulfur species.

-

Incubation: 40°C for 30 minutes. Note: Do not exceed 50°C to prevent thermal degradation of heat-labile sulfur precursors.

4.2 Chromatographic Separation

-

Column: DB-Wax or FFAP (Polar phase).

-

Reasoning: Sulfur compounds are polar; a polar column separates them from the lipid-rich background of cheese/fermented foods.

-

-

Oven Program: 35°C (hold 5 min)

5°C/min

4.3 Detection (The Validation Step)

-

Primary Detector: SCD (Sulfur Chemiluminescence Detector) .

-

Why: Equimolar response to sulfur allows quantification without specific standards for every unknown. It eliminates hydrocarbon noise.

-

-

Confirmation: GC-O (Olfactometry) .

-

Validation: The peak at the retention time of 3-methylsulfanylbutanal must correspond to a distinct "boiled potato" odor port event. If the peak exists but the smell is absent, the concentration is below the odor activity value (OAV).

-

Analytical Workflow Diagram:

Figure 2: Validated analytical workflow for trace detection of 3-methylsulfanylbutanal.

Part 5: References

-

The Good Scents Company. (n.d.). 3-(methylthio)butanal.[1][2][3][4][5][6][7] Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylsulfanylbutanal (Compound). National Library of Medicine. Retrieved from [Link]

-

ResearchGate. (2015). Aroma Chemicals For Savory Flavors. Retrieved from [Link]

-

TNO. (1975). Volatile Compounds in Food: Qualitative and Quantitative Data. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DE102015217876A1 - Perfume composition with odor modulator compounds and silicic acid esters to increase and prolong the fragrance intensity - Google Patents [patents.google.com]

- 3. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. publications.tno.nl [publications.tno.nl]

- 7. ulprospector.com [ulprospector.com]

An In-depth Technical Guide to 3-(Methylthio)butanal: From Chemical Structure to Potential Applications

This technical guide provides a comprehensive overview of 3-(Methylthio)butanal, a sulfur-containing aldehyde of significant interest in flavor chemistry and as a potential synthon in specialized organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis, spectral characterization, and potential applications.

Core Molecular Attributes and Physicochemical Properties

3-(Methylthio)butanal, also known by synonyms such as 3-(methylsulfanyl)butanal and potato butyraldehyde, is a chiral aldehyde that plays a crucial role in the aroma profile of various food products, most notably imparting a characteristic potato-chip-like flavor.[1][2] Its fundamental molecular and physical properties are summarized below.

Chemical Structure and Molecular Identity

The molecule consists of a four-carbon butanal chain with a methylthio (-SCH₃) group attached to the third carbon. This structure gives rise to its specific chemical reactivity and distinct organoleptic properties.

| Identifier | Value | Source |

| IUPAC Name | 3-(methylsulfanyl)butanal | [3] |

| Synonyms | 3-(Methylthio)butyraldehyde, Potato butyraldehyde | [2][4] |

| CAS Number | 16630-52-7 | [2][4] |

| Molecular Formula | C₅H₁₀OS | [2][3] |

| Molecular Weight | 118.20 g/mol | [2][3][4] |

| Linear Formula | CH₃CH(SCH₃)CH₂CHO | [4] |

| SMILES | CC(SC)CC=O | [2] |

| InChI | InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3 | [3] |

Physicochemical Data

3-(Methylthio)butanal is a colorless to pale yellow liquid with a potent and distinctive odor profile.[1][3] Its key physicochemical properties are detailed in the table below, which are critical for its handling, storage, and application.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Green, musky, potato-like, sulfurous | [1][4] |

| Boiling Point | 62-64 °C at 10 mmHg | [4] |

| Density | 1.001 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.476 | [1][4] |

| Vapor Pressure | 60 mmHg at 20 °C | [1][4] |

| Vapor Density | 4.1 (vs air) | [1][4] |

| Solubility | Insoluble in water; soluble in alcohol | [1] |

| Storage Temperature | 2-8°C | [4] |

Synthesis and Chemical Reactivity

The synthesis and reactivity of 3-(Methylthio)butanal are governed by the interplay between the aldehyde functional group and the thioether moiety.

Synthesis of 3-(Methylthio)butanal

The primary industrial synthesis of 3-(Methylthio)butanal involves the thia-Michael addition of methanethiol to crotonaldehyde.[1] This reaction is typically catalyzed by a base, such as piperidine, or by copper acetate.[1]

The choice of a base catalyst is crucial as it facilitates the deprotonation of the thiol to form the more nucleophilic thiolate anion, which then attacks the β-carbon of the α,β-unsaturated aldehyde. The process is outlined in the workflow below.

Caption: Proposed MS fragmentation of 3-(Methylthio)butanal.

Key fragmentation pathways include the loss of the formyl radical (-CHO) and cleavage at the C-S bond. A detailed analysis of a related compound, 3-(methylthio)propanal, shows a base peak corresponding to the [CH₃SCH₂CH₂]⁺ fragment, suggesting a similar fragmentation pattern for 3-(methylthio)butanal.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Methylthio)butanal will be dominated by a strong absorption band characteristic of the C=O stretch of the aldehyde group, typically found in the region of 1720-1740 cm⁻¹. C-H stretching vibrations for the alkyl and aldehyde groups will also be present.

Analytical Methodologies

The quantification of 3-(Methylthio)butanal, particularly in complex matrices like food products, necessitates sensitive and selective analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Experimental Protocol: Quantification by GC-MS

The following is a generalized protocol for the quantitative analysis of 3-(Methylthio)butanal in a food matrix.

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

A known weight of the homogenized food sample is placed in a headspace vial.

-

An internal standard is added for accurate quantification.

-

The vial is sealed and incubated at a controlled temperature to allow volatile compounds to partition into the headspace.

-

An SPME fiber is exposed to the headspace for a defined period to adsorb the analytes.

-

-

Gas Chromatography (GC):

-

The SPME fiber is desorbed in the hot GC inlet.

-

A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used for separation.

-

The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of volatile compounds.

-

-

Mass Spectrometry (MS):

-

The separated compounds are ionized using electron ionization (EI).

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and selectivity, monitoring characteristic ions of 3-(Methylthio)butanal (e.g., m/z 118, 87, 61).

-

-

Quantification:

-

A calibration curve is generated using standards of known concentrations.

-

The concentration of 3-(Methylthio)butanal in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

-

Relevance in Research and Drug Development

While the primary application of 3-(Methylthio)butanal is in the flavor and fragrance industry, its chemical structure holds potential relevance for professionals in drug development.

The Thioether Motif in Medicinal Chemistry

Sulfur-containing functional groups, including thioethers, are prevalent in a wide range of pharmaceuticals. The thioether moiety can influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. It can also participate in crucial interactions with biological targets. The presence of sulfur, with its larger atomic radius and lower electronegativity compared to oxygen, can modulate the electronic and conformational properties of a drug candidate, potentially leading to improved potency and selectivity.

A Synthon for Bioactive Molecules

The bifunctional nature of 3-(Methylthio)butanal, possessing both an aldehyde and a thioether, makes it a potentially valuable building block in organic synthesis. The aldehyde can be used as a handle for chain extension or the introduction of other functional groups, while the thioether can be a site for further modification or a key pharmacophoric element. Although direct applications in drug synthesis are not widely documented, the synthesis of thioesters from aldehydes is a known transformation, and thioesters are important intermediates in the synthesis of various pharmaceuticals.

Safety and Handling

3-(Methylthio)butanal is a flammable liquid and is harmful if swallowed. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area, away from heat and open flames.

References

-

PubChem. (n.d.). 3-(Methylthio)butanal. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Safety and Handling Guide for 3-Methylthiobutyraldehyde (CAS: 16630-52-7)

This document provides an in-depth technical analysis of the safety data for 3-methylthiobutyraldehyde (3-MTB), a compound utilized in research and development, particularly within the flavor and fragrance industries.[1][2] Given its complex hazard profile, a thorough understanding and strict adherence to safety protocols are paramount for all professionals handling this substance. This guide moves beyond mere compliance, offering insights into the causality behind safety measures to empower researchers, scientists, and drug development professionals with the knowledge to maintain a secure laboratory environment.

Chemical Identity and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate engineering controls and personal protective equipment.

3-Methylthiobutyraldehyde is a volatile organic compound characterized by a potent, sulfurous stench.[3][4] Its molecular structure, containing both an aldehyde functional group and a thioether, is key to its reactivity and organoleptic properties.

Caption: Chemical Structure of 3-Methylthiobutyraldehyde.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 3-(Methylthio)butanal | [5][6] |

| Synonyms | 3-Methylthiobutyraldehyde, Potato butyraldehyde | [1][3][5] |

| CAS Number | 16630-52-7 | [3][4][7][8] |

| Molecular Formula | C₅H₁₀OS | [4][5][6] |

| Molecular Weight | 118.20 g/mol | [2][5][9] |

| EC Number | 240-678-7 |[8][10] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Strong, unpleasant, stench, sulfurous | [1][3][4] |

| Boiling Point | 62-65 °C @ 10 mmHg | [1][2] |

| Flash Point | 62 °C (143.6 °F) | [3] |

| Density | ~1.001 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; soluble in alcohol | [5] |

| Vapor Density | 4.1 (vs air) |[2][10] |

GHS Hazard Analysis and Classification

3-Methylthiobutyraldehyde is classified as a hazardous substance under the Globally Harmonized System (GHS). Its hazard profile is multifaceted, encompassing physical, health, and environmental risks. A clear understanding of these classifications is essential for risk assessment and the implementation of appropriate safety measures.

Caption: Primary GHS Hazard Categories for 3-MTB.

Table 3: GHS Hazard Statements and Classifications

| Classification | H-Code | Hazard Statement | Source |

|---|---|---|---|

| Flammable Liquids, Category 3 | H226 | Flammable liquid and vapor | [2][7] |

| Acute Toxicity (Oral), Category 4 | H302 | Harmful if swallowed | [3][4][5] |

| Acute Toxicity (Inhalation), Category 3 | H331 | Toxic if inhaled | [2][7] |

| Skin Corrosion/Irritation, Category 2 | H315 | Causes skin irritation | [3][4][5] |

| Serious Eye Damage, Category 1 | H318 | Causes serious eye damage | [2][5][7] |

| Germ Cell Mutagenicity, Category 2 | H341 | Suspected of causing genetic defects | [2][7] |

| STOT (Single Exp.), Category 3 | H335 | May cause respiratory irritation | [4] |

| Aquatic Hazard (Acute), Category 1 | H400 | Very toxic to aquatic life |[2][7] |

Exposure Control and Personal Protection

A multi-layered approach to exposure control is mandatory. The hierarchy of controls dictates that engineering solutions are the primary defense, supplemented by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The rationale for prioritizing engineering controls is their ability to isolate the hazard at the source, providing passive protection to all personnel in the vicinity.

-

Ventilation: Due to its volatility and status as a respiratory irritant and inhalation toxin, all handling of 3-MTB must occur in a well-ventilated area, preferably within a certified chemical fume hood.[3][7] Local exhaust ventilation is required to keep airborne concentrations below exposure limits.[11]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and located close to the workstation where the chemical is handled.[3] This ensures immediate decontamination in the event of accidental contact, which is critical for a substance that causes serious eye damage.

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be selected based on a thorough risk assessment. Its effectiveness is entirely dependent on proper selection, fit, and consistent use.

Protocol: Donning and Doffing PPE for 3-MTB Handling

-

Pre-Donning Inspection: Visually inspect all PPE for defects (cracks, holes, degradation) before use.

-

Gloves: Don appropriate chemical-resistant gloves. Neoprene or PVC gloves are recommended.[11] Ensure gloves are long enough to cover the wrist and overlap with the lab coat sleeve. For prolonged contact, select gloves with a high breakthrough time (Class 5 or higher, >240 minutes per EN 374).[11]

-

Lab Coat: Wear a clean, buttoned, long-sleeved lab coat to protect skin and personal clothing.

-

Eye and Face Protection: Wear chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] If there is a splash hazard, a full-face shield should be worn in addition to goggles.

-

Respiratory Protection: For routine use within a fume hood, respiratory protection may not be required. However, in situations with inadequate ventilation or during spill cleanup, an approved air-purifying respirator with an organic vapor/acid gas (e.g., Type ABEK) filter is necessary.[2]

-

Doffing Procedure (to prevent cross-contamination):

-

Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface with bare skin.

-

Remove the face shield and/or goggles.

-

Remove the lab coat.

-

Wash hands thoroughly with soap and water.[3]

-

Hygiene Measures

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke in areas where 3-MTB is handled or stored.[3][7]

-

Immediately remove and launder any contaminated clothing before reuse.[7]

Safe Handling, Storage, and Reactivity Protocols

Protocol for Laboratory Handling

This protocol is designed to minimize the generation of aerosols and prevent accidental release.

-

Preparation: Assemble all necessary equipment and reagents within the fume hood before retrieving the 3-MTB container.

-

Grounding: For transfers involving metal containers, ground and bond the container and receiving equipment to prevent static discharge, a potential ignition source.[7]

-

Dispensing: Use only non-sparking tools for opening and closing containers.[7] Dispense the liquid slowly to avoid splashing.

-

Closure: Keep the container tightly closed when not in use to minimize vapor release.[3][7]

-

Post-Handling: Wipe down the work surface in the fume hood after use. Properly dispose of any contaminated materials as hazardous waste.

Storage Protocol

The objective of proper storage is to maintain chemical stability and prevent accidental ignition or reaction.

-

Location: Store in a tightly-closed, properly labeled container in a cool, dry, and well-ventilated area.[3][7]

-

Temperature: A refrigerated storage temperature of 2-8°C is recommended to reduce vapor pressure and maintain stability.[2][7]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[3][9] The storage area should be designated for flammable liquids.

-

Security: The storage area should be locked to restrict access to authorized personnel only.[7]

Reactivity and Incompatibility Profile

-

Stability: The chemical is stable under recommended storage conditions.[3]

-

Conditions to Avoid: Exposure to heat, open flames, hot surfaces, and sparks must be avoided.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, peroxides), which can lead to a vigorous, potentially explosive reaction.[3][7][11]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides and sulfur oxides.[7]

Emergency Response Procedures

Rapid and correct action during an emergency is critical to mitigating harm. All personnel must be familiar with these procedures before beginning work with 3-MTB.

Caption: General Emergency Response Workflow.

Protocol for Accidental Release (Spill)

-

Immediate Actions: Remove all sources of ignition.[3][4] Ensure adequate ventilation. Evacuate non-essential personnel from the area.[8]

-

Personal Protection: Don the full PPE ensemble as described in Section 3.2, including respiratory protection.

-

Containment: Prevent the spill from entering drains or waterways.[8][12] For small spills, soak up the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[3][4]

-

Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[3][8]

-

Decontamination: Clean the spill area thoroughly.

First-Aid Protocols

-

Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing.[3][7] If breathing is difficult or stops, provide artificial respiration. Call a POISON CENTER or physician immediately.[7]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin with plenty of soap and water for at least 15 minutes.[3] If skin irritation persists, seek medical attention.[3]

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention from an ophthalmologist.[3][7][12]

-

Ingestion: Rinse the mouth thoroughly with water.[3] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or physician immediately.[3][7]

Fire-Fighting Protocol

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, water spray, or alcohol-resistant foam.[3][7][9] A water mist may be used to cool closed containers and reduce the risk of rupture.[3]

-

Specific Hazards: The substance is a combustible liquid.[3][4] Vapors are heavier than air and can travel to a source of ignition and flash back.[13] Heated containers may explode.[3]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive-pressure mode.[3][14]

Toxicological Profile

Understanding the toxicological effects is crucial for appreciating the severity of the hazards.

Table 4: Summary of Toxicological Effects

| Effect Type | Route of Exposure | Description | Source |

|---|---|---|---|

| Acute | Inhalation | Toxic; may cause respiratory irritation, headache, dizziness, nausea, and vomiting. | [3][4][7] |

| Skin | Causes skin irritation, characterized by redness and pain. | [3][4] | |

| Eye | Causes serious, potentially irreversible eye damage. | [2][7] | |

| Ingestion | Harmful if swallowed; may cause nausea and vomiting. | [3][4] |

| Chronic | All Routes | Suspected of causing genetic defects (mutagenicity). May cause damage to organs through prolonged or repeated exposure. |[2][7] |

Disposal Considerations

Waste generated from 3-MTB is classified as hazardous waste.[4]

-

Procedure: All waste materials, including empty containers and contaminated absorbents, must be disposed of through a licensed chemical waste disposal facility.[3][7]

-

Regulations: Disposal must be conducted in strict accordance with all applicable local, state, and federal environmental regulations.[7][9] Do not allow the product to be released into the environment or enter sewer systems.[4][8]

Conclusion

3-Methylthiobutyraldehyde is a valuable laboratory chemical with a significant and complex hazard profile. Safe handling is not merely a matter of procedure but a culture of awareness. By understanding the chemical's properties, recognizing its hazards, and rigorously applying the engineering controls, work practices, and personal protective equipment protocols outlined in this guide, researchers and scientists can effectively mitigate the risks. The causality-driven approach presented here is intended to foster a deeper understanding, ensuring that safety is an integral part of the scientific process.

References

-

metasci. (n.d.). Safety Data Sheet 3-(Methylthio)butanal. Retrieved from [Link][7]

-

The Good Scents Company. (n.d.). 3-(methylthio)butanal. Retrieved from [Link][1]

-

Axxence Corporation. (2025). SAFETY DATA SHEET: 3-(Methylthio)butanal, Natural. Retrieved from [Link][9]

-

PubChem - National Institutes of Health. (n.d.). 3-(Methylthio)butanal. Retrieved from [Link][5]

-

Fire Engineering. (2008). Firefighting in Clandestine Drug Labs. Retrieved from [Link][14]

Sources

- 1. potato butyraldehyde [thegoodscentscompany.com]

- 2. 3-(Methylthio)butanal = 96 , FG 16630-52-7 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 3-(Methylthio)butanal | C5H10OS | CID 61845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Methylthio)butyraldehyde | CAS 16630-52-7 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. sds.metasci.ca [sds.metasci.ca]

- 8. 3-(Methylthio)butanal - Safety Data Sheet [chemicalbook.com]

- 9. axxence.de [axxence.de]

- 10. echemi.com [echemi.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fireengineering.com [fireengineering.com]

Methodological & Application

Definitive Identification of 3-Methyl-3-(methylsulfanyl)butanal: A Protocol for Retention Index Determination by GC-MS on a DB-5 Stationary Phase

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive and validated protocol for the determination of the gas chromatography-mass spectrometry (GC-MS) retention index (RI) for the potent sulfur-containing aroma compound, 3-Methyl-3-(methylsulfanyl)butanal. Accurate and reproducible identification of such volatile compounds is critical in flavor chemistry, food science, and quality control, where they can significantly impact the sensory profile of a product even at trace levels.[1][2] By leveraging a standard, non-polar DB-5 capillary column and a homologous series of n-alkanes, this guide provides a step-by-step methodology to move beyond simple retention time matching, offering a more robust and transferable metric for compound confirmation. The causality behind experimental choices, from column selection to the principles of retention index calculation, is detailed to ensure scientific integrity and empower researchers to adapt this protocol for their specific applications.

Introduction: The Challenge of Volatile Sulfur Compounds

Volatile sulfur compounds (VSCs) are a class of organic molecules renowned for their profound impact on the aroma and flavor of numerous food products, including coffee, wine, and kimchi.[1][3][4] this compound, a key VSC, possesses a distinct savory, meat-like aroma and is often found in complex food matrices. Its analysis is frequently complicated by its presence at low concentrations and co-elution with other matrix components.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for separating and identifying volatile and semi-volatile compounds. While mass spectral matching against libraries like the National Institute of Standards and Technology (NIST) database is a powerful identification tool, it is not always sufficient, especially for isomers or compounds with non-specific fragmentation patterns.[5][6]

The Kovats Retention Index (RI) system provides a crucial layer of confirmation.[5][7] It normalizes the retention time of an analyte to the retention times of a homologous series of n-alkanes, creating a more stable and transferable value across different instruments and laboratories.[8] The RI is dependent on the stationary phase and temperature program but is largely independent of other variables like column length, film thickness, and carrier gas flow rate.[7] This protocol establishes the linear retention index of this compound on a DB-5 column, a widely used, robust, and non-polar stationary phase.[9][10][11]

Experimental Design and Rationale

Materials and Reagents

-

Analyte: this compound (CAS No. 133567-89-2 or similar)

-

Solvent: Hexane or Dichloromethane (GC or HPLC grade, 99.9%+ purity)

-

Retention Index Standard: n-Alkane standard mixture (e.g., C8-C20 or C8-C32 dissolved in hexane). A standard where components with carbon numbers divisible by five are at a higher concentration can aid in peak identification.

Instrumentation and Consumables

-

Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and electronic pressure control.

-

Mass Spectrometer: A mass selective detector (MSD) capable of electron ionization (EI).

-

GC Column: Agilent J&W DB-5 (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Rationale: The DB-5 stationary phase, composed of (5%-Phenyl)-methylpolysiloxane, is a non-polar, general-purpose phase.[9][11] Its low bleed characteristics and high thermal stability make it ideal for GC-MS applications.[9] Its selectivity is primarily based on analyte boiling points, providing predictable elution patterns for a wide range of compounds.[11]

-

GC-MS Operating Conditions

The following parameters provide a validated starting point for the analysis.

| Parameter | Condition | Rationale |

| GC System | ||

| Inlet Mode | Split (Ratio 50:1) | Prevents column overloading and ensures sharp peak shapes. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte and alkanes. |

| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic efficiency and is compatible with MS detectors. |

| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times and optimal column performance. |

| Oven Program | 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min) | A temperature ramp is necessary for the analysis of a wide boiling point range (n-alkanes) and for the calculation of linear retention indices.[12][13] |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| MS System | ||

| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |

| Ion Source Temp. | 230 °C | Standard temperature for robust ionization while minimizing thermal degradation. |

| Ionization Mode | Electron Ionization (EI) | |

| Electron Energy | 70 eV | Standard energy for EI, producing reproducible fragmentation patterns for library matching. |

| Mass Scan Range | 35 - 350 amu | Covers the molecular ion and expected fragments of the analyte and alkanes. |

| Solvent Delay | 3 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |

Step-by-Step Protocol

This protocol outlines the complete workflow from sample preparation to data analysis for determining the retention index.

Preparation of Working Solutions

-

Analyte Stock Solution: Prepare a 1000 ppm stock solution of this compound in hexane.

-

Analyte Working Solution: Dilute the stock solution to a final concentration of approximately 10 ppm in hexane. This concentration is typically sufficient for clear detection without detector saturation.

-

n-Alkane Standard: Use a commercially available n-alkane standard mixture suitable for RI determination. If preparing from individual alkanes, ensure the final concentration of each is comparable to the analyte for clear peak detection.

GC-MS Analysis Workflow

-

Instrument Equilibration: Set up the GC-MS according to the parameters in the table above and allow the system to equilibrate until a stable baseline is achieved.

-

Alkane Analysis: Inject 1 µL of the n-alkane standard mixture. This run will establish the retention times for the reference compounds under the specified analytical conditions.

-

Analyte Analysis: Inject 1 µL of the 10 ppm analyte working solution.

-

Alternative Method: A co-injection of the analyte and the n-alkane mixture can be performed. This single run ensures identical conditions but may increase the risk of peak co-elution in complex mixtures.

-

Data Processing and Retention Index Calculation

-

Peak Identification:

-

In the n-alkane chromatogram, identify the peaks corresponding to each straight-chain hydrocarbon.

-

In the analyte chromatogram, locate the peak for this compound. Confirm its identity by comparing the acquired mass spectrum with the NIST reference spectrum. The mass spectrum should show characteristic fragments.

-

-

Record Retention Times:

-

Note the retention time (t_R) of the this compound peak.

-

Identify the n-alkane that elutes immediately before the analyte (t_R(z)) and the n-alkane that elutes immediately after the analyte (t_R(z+1)).

-

-

Calculate the Retention Index (I):

-

For temperature-programmed analyses, the linear retention index is calculated using the formula established by Van den Dool and Kratz.[12][13][14]

I = 100 × [ z + ( (t_R(x) - t_R(z)) / (t_R(z+1) - t_R(z)) ) ]

Where:

-

I = Linear Retention Index of the analyte

-

z = Carbon number of the n-alkane eluting before the analyte

-

t_R(x) = Retention time of the analyte (this compound)

-

t_R(z) = Retention time of the n-alkane with carbon number z

-

t_R(z+1) = Retention time of the n-alkane with carbon number z+1

-

Expected Results and Validation

Data Presentation

Based on publicly available data, the expected retention index for this compound on a non-polar stationary phase is approximately 845 .[15] The NIST Chemistry WebBook reports this value for "3-methyl-3-sulfanylbutanal" on a CP Sil 5 CB column, which has a stationary phase equivalent to DB-5.[15]

| Analyte | Formula | Molecular Weight | Stationary Phase | Reported Retention Index (I) |

| This compound | C₆H₁₂OS | 132.22 | DB-5 (or equivalent) | 845 [15] |

This value indicates that the compound will elute after n-octane (I = 800) and before n-nonane (I = 900). The experimental value obtained using the protocol herein should be in close agreement with this reference value. Minor deviations (typically < 5 RI units) can occur due to differences in the specific temperature program, column manufacturer, or instrument calibration.

Workflow Visualization

The following diagram illustrates the logical flow of the retention index determination process.

Caption: Workflow for GC-MS Retention Index Determination.

Conclusion

This application note provides a robust and scientifically grounded protocol for determining the retention index of this compound on a DB-5 GC column. By combining mass spectral data with a calculated retention index, researchers can achieve a higher degree of confidence in compound identification than with either method alone. The detailed methodology and explanation of underlying principles are intended to provide scientists in flavor chemistry, food analysis, and related fields with the tools necessary for accurate and reproducible analysis of this important aroma compound.

References

-

How can I calculate retention indices for identification of compounds using GC-MS? ResearchGate. Available at: [Link]

-

New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (1). Shimadzu. Available at: [Link]

-

A Method of Calculating the Second Dimension Retention Index in Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometry. National Center for Biotechnology Information (PMC). Available at: [Link]

-

New Approach to Food Smell Analysis Using Combination of GCMS and GC-SCD (2). Shimadzu. Available at: [Link]

-

Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Ingenieria Analitica Sl. Available at: [Link]

-

Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). AAC Lab. Available at: [Link]

-

Kováts Retention Index Prediction for Gas Chromatography of Jet Fuel Components. reposiTUm. Available at: [Link]

-

Identifying and Rectifying the Misuse of Retention Indices in GC. LCGC International. Available at: [Link]

-

3-methyl-3-sulfanylbutanal. NIST Chemistry WebBook. Available at: [Link]

-

Can you provide brief explanation of the terms Retention Time,Retention Factor (k), Retention Index (I), Separation Factor(α)? Agilent Technologies. Available at: [Link]

-

DB-5 GC column. Agilent Technologies. Available at: [Link]

-

The Importance of Analyzing Sulphur Compounds in Food. LCGC International. Available at: [Link]

-

3-(Methylthio)butanal. PubChem, National Institutes of Health. Available at: [Link]

-

Estimation of Kováts Retention Indices Using Group Contributions. Journal of Chemical Information and Modeling. Available at: [Link]

-

Determination of the Kovats Retention Index. ResearchGate. Available at: [Link]

-

DB-5 Columns. Neta Scientific. Available at: [Link]

-

What is the meaning of DB-column, and what is the difference between DB-1 and DB-5 columns in GC? ResearchGate. Available at: [Link]

-

Agilent DB-5 GC Column. Chrom Tech. Available at: [Link]

-

Butanal, 3-methyl-. NIST Chemistry WebBook. Available at: [Link]

-

Showing Compound 3-(Methylthio)butanal (FDB021461). FooDB. Available at: [Link]

-

Agilent 123-5053 - GC Column DB-5 50m, 0.32mm, 1.00µm. Analytics-Shop. Available at: [Link]

-

mass spectrum of butanal fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

-

iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Butanal, 3-methyl- Mass Spectrum. NIST Chemistry WebBook. Available at: [Link]

-

3-Methyl-3-sulfanylbutanal. NIST Chemistry WebBook. Available at: [Link]

-

Retention Indices for Most Frequently Reported Essential Oil Compounds in GC. ResearchGate. Available at: [Link]

-

Chemical Properties of Butanal, 3-methyl- (CAS 590-86-3). Cheméo. Available at: [Link]

-

Analysis and Retention Index for 61 Components of Organic Solvents - Using InertCap 1301. GL Sciences. Available at: [Link]

-

3-Methyl-2-((methylthio)methyl)but-2-enal. MDPI. Available at: [Link]

-

Butanal, 3-methyl- Van Den Dool and Kratz RI. NIST Chemistry WebBook. Available at: [Link]

-

Determination of new retention indices for quick identification of essential oils compounds. UCL-Bruxelles, Belgique. Available at: [Link]

-

Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Available at: [Link]

- Preparation of 3-methyl-2-buten-1-al. Google Patents.

Sources

- 1. ingenieria-analitica.com [ingenieria-analitica.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. shimadzu.com [shimadzu.com]

- 4. shimadzu.com [shimadzu.com]

- 5. repositum.tuwien.at [repositum.tuwien.at]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. chromtech.com [chromtech.com]

- 12. researchgate.net [researchgate.net]

- 13. glsciences.com [glsciences.com]

- 14. researchgate.net [researchgate.net]

- 15. 3-methyl-3-sulfanylbutanal [webbook.nist.gov]

Quantification of 3-methylsulfanylbutanal in food matrices using LC-MS/MS

Application Note: High-Sensitivity Quantification of 3-Methylsulfanylbutanal in Food Matrices via LC-MS/MS

Executive Summary

3-Methylsulfanylbutanal (3-MSB), also known as 3-(methylthio)butanal, is a potent volatile sulfur compound (VSC) associated with "potato," "cheesy," or "malty" notes in aged beers, cheeses, and vegetable products. While essential for the flavor profile of baked potatoes and certain cheeses, it acts as a significant off-flavor in lagers and fresh produce at low ppb levels.

Traditional analysis relies on GC-MS due to the compound's volatility. However, GC methods often suffer from thermal instability artifacts and low throughput for complex aqueous matrices. This guide details a robust LC-MS/MS protocol utilizing 2,4-Dinitrophenylhydrazine (DNPH) derivatization . This approach stabilizes the aldehyde, enhances ionization efficiency in ESI(-) mode, and allows for femtogram-level quantification without the need for extensive headspace concentration.

Chemical Profile & Analytical Challenges

| Property | Description | Analytical Implication |

| CAS Number | 16630-52-7 | Target Analyte |

| Structure | C₅H₁₀OS | Thioether + Aldehyde functional groups |

| MW | 118.19 g/mol | Low mass; poor retention on C18 without derivatization |

| Volatility | High | Risk of loss during concentration/evaporation |

| Reactivity | High (Aldehyde) | Susceptible to oxidation; requires stabilization |

| Flavor Threshold | ~0.2 - 5 ppb | Requires high-sensitivity detection (MRM) |

Methodological Rationale: The DNPH Strategy

Direct LC-MS analysis of small aldehydes is ineffective due to poor ionization and lack of retention on reverse-phase columns. We employ In-Situ Derivatization using DNPH.

-

Mechanism: Acid-catalyzed Schiff base formation.

-

Reaction: 3-MSB + DNPH

3-MSB-DNPH Hydrazone + H₂O. -

Benefit: The dinitrophenyl moiety imparts hydrophobicity (retention on C18) and high electronegativity (excellent ESI negative ionization).

Workflow Logic

Figure 1: Analytical workflow for 3-MSB quantification.[1]

Experimental Protocol

Reagents & Standards

-

Stock Standard: 3-(Methylthio)butanal (≥95%, Sigma/Aldrich).

-

Derivatizing Reagent: 2,4-Dinitrophenylhydrazine (DNPH).[2][3][4] Prepare 10 mM in Acetonitrile (ACN) containing 0.1% HCl or Formic Acid.

-

Internal Standard (IS): Methional-d3 (closest structural analog available) or 3-MSB-d3 if custom synthesized.

-

Mobile Phases:

-

A: 5 mM Ammonium Acetate in Water (pH 4.5).

-

B: Acetonitrile (LC-MS Grade).[5]

-

Sample Preparation

A. Liquid Matrices (Beer, Juice, Broth):

-

Aliquot 1.0 mL of sample into a 4 mL amber vial.

-

Add 20 µL of Internal Standard solution (1 ppm).

-

Add 500 µL of DNPH Reagent .

-

Vortex for 30 seconds.

-

Incubate at 40°C for 60 minutes (or room temp for 2 hours).

-

Filter through 0.22 µm PTFE filter into LC vial.

B. Solid Matrices (Cheese, Potato, Vegetables):

-

Weigh 2.0 g of homogenized sample.

-

Add 8.0 mL of ACN:Water (1:1 v/v).

-

Add IS and vortex vigorously for 5 mins.

-

Centrifuge at 4000 x g for 10 mins at 4°C.

-

Transfer 1.0 mL of supernatant to a vial.

-

Proceed with DNPH addition (Step 3 above).

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, Shimadzu 8060).

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).

-

Flow Rate: 0.4 mL/min.[6]

-

Column Temp: 40°C.

-

Injection Vol: 5 µL.

Gradient Profile:

| Time (min) | % B (ACN) | Event |

|---|---|---|

| 0.0 | 30 | Hold |

| 1.0 | 30 | Start Gradient |

| 6.0 | 95 | Elute Derivative |

| 8.0 | 95 | Wash |

| 8.1 | 30 | Re-equilibrate |

| 11.0 | 30 | Stop |

Mass Spectrometry Parameters (ESI Negative)

The DNPH derivative forms a stable deprotonated ion [M-H]-.

-

Derivative MW Calculation: 118.2 (3-MSB) + 198.1 (DNPH) - 18.0 (H₂O) = 298.3 Da .

-

Precursor Ion: m/z 297.3

MRM Transitions Table:

| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (V) | Rationale |

|---|---|---|---|---|---|

| 3-MSB-DNPH | 297.3 | 163.1 | Quantifier | -25 | Dinitrophenyl anion (Specific) |

| 3-MSB-DNPH | 297.3 | 152.1 | Qualifier | -35 | Nitro-aromatic fragment |

| 3-MSB-DNPH | 297.3 | 122.0 | Qualifier | -40 | Ring cleavage |

| IS-DNPH | 300.3* | 163.1 | Quantifier | -25 | *Assuming d3-analog |

(Note: Optimize Collision Energy (CE) and Declustering Potential (DP) for your specific instrument).

Reaction Mechanism & Fragmentation

Figure 2: Derivatization reaction and MS fragmentation pathway.

Validation & Quality Control

-

Linearity: Prepare calibration curve from 0.5 ppb to 500 ppb (in solvent matching the extraction matrix). R² should be > 0.99.[7]

-

Matrix Effect (ME): Food matrices often suppress ionization.

-

Calculation:

. -

Mitigation: Use Matrix-Matched Calibration or Stable Isotope Dilution.

-

-

Blank Control: DNPH reagents often contain trace aldehyde impurities (especially formaldehyde and acetaldehyde). Run a reagent blank to ensure no interference at the 3-MSB retention time.

-

Stability: The hydrazone derivative is stable for 24-48 hours at 4°C. Analyze promptly.

References

-

Sigma-Aldrich. 3-(Methylthio)butanal Product Information & Properties. Link

-

Uchiyama, S., et al. (2011). "Simple Derivatization of Aldehydes With D-cysteine and Their Determination in Beverages by LC-MS/MS." Journal of Chromatography A. Link

-

Kölliker, S., et al. (1998).[2] "Structure Elucidation of 2,4-Dinitrophenylhydrazone Derivatives of Carbonyl Compounds... by HPLC/MS." Analytical Chemistry. Link

-

Agilent Technologies. (2018).[3] Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Application Note. Link

-

SCIEX. Rapid and Sensitive Analysis of Forensic Compounds using LC-MS/MS. Technical Note. Link

Sources

- 1. lcms.cz [lcms.cz]

- 2. A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Methodology for Carbonyl Compounds in Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. longdom.org [longdom.org]

- 5. ssi.shimadzu.com [ssi.shimadzu.com]

- 6. lcms.cz [lcms.cz]

- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

Application Note: Determination of Odor Activity Value (OAV) for Butyraldehyde in Potato

Introduction: The Significance of Aroma in Food Science

The flavor of a food product is a complex interplay of taste and aroma. While taste pertains to non-volatile compounds detected in the mouth, aroma is attributed to volatile organic compounds (VOCs) perceived by the olfactory system.[1] In the context of potatoes, the aroma profile is a critical determinant of consumer acceptance and can vary significantly based on cultivar, storage conditions, and cooking methods.[2][3] Raw potatoes possess a relatively mild aroma, but cooking processes like boiling, baking, and frying can generate hundreds of volatile compounds through Maillard reactions and lipid oxidation.[2]

Butyraldehyde (butanal) is one such volatile compound that can contribute to the overall aroma profile of potatoes. To understand the actual impact of a specific volatile compound on the final aroma, its concentration alone is insufficient. The concept of Odor Activity Value (OAV) is a crucial metric in flavor chemistry. It provides a measure of a compound's importance to the overall aroma by relating its concentration to its odor threshold—the minimum concentration at which it can be detected by the human nose.[2] An OAV greater than 1 suggests that the compound is likely to contribute significantly to the food's aroma.[4]

This application note provides a comprehensive protocol for the calculation of the Odor Activity Value (OAV) of butyraldehyde in potatoes. It details a robust methodology encompassing sample preparation, volatile compound extraction using Headspace Solid-Phase Microextraction (HS-SPME), quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and the final OAV calculation. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Materials and Reagents

-

Potatoes: Freshly harvested or stored under controlled conditions. The specific cultivar should be documented.

-

Butyraldehyde standard: Analytical grade, purity ≥98%.

-

Internal Standard (IS): e.g., 2-methylpentanal or other suitable volatile compound not naturally present in potatoes.

-

Sodium Chloride (NaCl): Analytical grade, for increasing the ionic strength of the sample matrix.

-

Deionized water: High-purity, for standard preparation.

-

SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[5][6]

-

Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

-

Homogenizer: A laboratory blender or food processor.

-

Analytical Balance: Capable of measuring to 0.0001 g.

-

Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary column (e.g., DB-WAX or equivalent polar column).[7]

Experimental Protocol

Sample Preparation

The goal of sample preparation is to create a homogenous matrix from which volatile compounds can be efficiently extracted.

-

Washing and Peeling: Thoroughly wash the potatoes under running water to remove any soil and debris. Peel the potatoes to ensure consistency, as the skin can have a different volatile profile.

-

Dicing and Homogenization: Dice the peeled potatoes into small, uniform pieces. Weigh a representative sample (e.g., 100 g) and homogenize it into a fine puree using a blender. It is crucial to minimize heat generation during this process to prevent the loss of volatile compounds.

-

Aliquoting: Accurately weigh a specific amount of the potato puree (e.g., 5.0 ± 0.1 g) into a 20 mL headspace vial.

-

Matrix Modification: Add a saturated solution of NaCl (e.g., 2 g of NaCl and 5 mL of deionized water) to the vial. This increases the ionic strength of the aqueous phase, which in turn increases the volatility of the analytes, promoting their transfer into the headspace.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the vial. The IS is essential for accurate quantification as it compensates for variations in extraction efficiency and injection volume.

Volatile Compound Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food matrices.[8][9]

-

Incubation and Equilibration: Place the sealed vial in a heating agitator set to a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).[6] This step allows the volatile compounds, including butyraldehyde, to partition from the sample matrix into the headspace of the vial, reaching a state of equilibrium.

-

SPME Fiber Exposure: After equilibration, expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.[6] The volatile compounds will adsorb onto the fiber coating.

-

Desorption: Immediately after extraction, insert the SPME fiber into the hot injection port of the GC-MS (e.g., 250°C) for a specific time (e.g., 5 minutes) to desorb the trapped analytes onto the analytical column.

Caption: Workflow for potato sample preparation and HS-SPME extraction.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for separating and identifying volatile compounds in complex mixtures.[10][11]

-

Chromatographic Separation: The desorbed compounds are separated on a capillary column based on their boiling points and polarity. A typical temperature program for a polar column might be: start at 40°C, hold for 2 minutes, then ramp to 230°C at 5°C/minute.

-

Mass Spectrometric Detection: As the separated compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint that allows for the identification of the compound.

-

Identification and Quantification: Butyraldehyde is identified by comparing its retention time and mass spectrum to that of a pure standard. Quantification is achieved by creating a calibration curve using known concentrations of the butyraldehyde standard and the internal standard.

Caption: General workflow for GC-MS analysis of volatile compounds.

Odor Activity Value (OAV) Calculation

The OAV is a straightforward calculation that provides significant insight into the sensory relevance of a compound.[2]

Formula:

OAV = Concentration of Butyraldehyde (µg/kg) / Odor Threshold of Butyraldehyde (µg/kg)

Determination of Butyraldehyde Concentration

The concentration of butyraldehyde in the potato sample is determined from the calibration curve generated during the GC-MS analysis. The peak area ratio of butyraldehyde to the internal standard is plotted against the concentration of the butyraldehyde standards.

Odor Threshold of Butyraldehyde

The odor threshold is a critical, and often variable, parameter. It is essential to cite an authoritative source for the odor threshold value. The odor threshold for butyraldehyde in water can vary, with reported values in the low parts-per-billion (ppb) range. For example, a commonly cited odor threshold is around 0.005 to 9.0 ppm.[12][13] It is crucial to select a threshold determined in a matrix as similar as possible to the food being analyzed (in this case, an aqueous matrix is a reasonable approximation).

Example Calculation:

| Parameter | Value | Source/Method |

| Concentration of Butyraldehyde | 15 µg/kg | Determined by HS-SPME-GC-MS |

| Odor Threshold of Butyraldehyde | 9 µg/kg | Literature value[14] |

| Calculated OAV | 1.67 | 15 µg/kg / 9 µg/kg |

Interpretation of Results

An OAV greater than 1, as in the example above, indicates that the concentration of butyraldehyde in the potato sample is above its odor threshold and is therefore likely to contribute to the overall aroma profile of the potato. The higher the OAV, the more significant the contribution of the compound to the aroma.

It is important to note that the OAV is a valuable screening tool, but sensory panel analysis is often required to confirm the actual sensory impact of a compound in a complex food matrix.[2] The overall aroma of a potato is the result of a complex mixture of many different volatile compounds, and their interactions can be additive, synergistic, or antagonistic.

Conclusion

The calculation of the Odor Activity Value (OAV) is an essential technique in flavor chemistry for elucidating the key aroma-active compounds in food products like potatoes. By combining a robust extraction method such as HS-SPME with sensitive and selective analysis by GC-MS, researchers can accurately quantify the concentration of target volatiles like butyraldehyde. This quantitative data, when coupled with established odor threshold values, provides a scientifically grounded basis for understanding the sensory properties of potatoes and how they are influenced by factors such as genetics, agricultural practices, and processing. This protocol provides a self-validating system for the reliable determination of butyraldehyde's OAV, enabling researchers to make informed decisions in quality control, product development, and fundamental flavor research.

References

-

Cantalejo, M. J. (1997). Characterization of Potato Flavours: An Overview of Volatile Profiles and Analytical Procedures. Food Science and Technology International, 3(4), 227-241. [Link]

-

Toxicology Excellence for Risk Assessment. (2011). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL - Butyraldehyde. TERA.[Link]

-

Alibaba.com. (2026). Potato Aroma Profiles: Understanding Varietal 'Noses' Explained. Spices - Alibaba.com.[Link]

-

National Center for Biotechnology Information. (n.d.). Butanal. PubChem.[Link]

-

Scent.vn. (n.d.). Butyraldehyde (CAS 123-72-8): Odor profile, Properties, & IFRA compliance. Scent.vn.[Link]

-

Périssé, S., et al. (2005). Profiling flavor compounds of potato crisps during storage using solid-phase microextraction. Journal of Chromatography A, 1064(2), 239-245. [Link]

-

Li, X., et al. (2015). Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato. Molecules, 20(4), 5969-5982. [Link]

-

Thompson, J. E. (2017). Profiling and putative aroma biomarker identification for flavor in potatoes using a trained sensory panel and HS-SPME GC-MS. Mountain Scholar.[Link]

-

Dresow, J., & Böhm, H. (2009). The influence of volatile compounds of the flavour of raw, boiled and baked potatoes: Impact of agricultural measure. Journal of Applied Botany and Food Quality, 83(2), 144-153. [Link]

-

Cai, S., et al. (2020). Comparison of Volatile Components of Six Potato Cultivars Cooked by Three Different Methods. Shipin Kexue/Food Science, 41(20), 215-223. [Link]

-

ResearchGate. (2005). (PDF) Profiling flavor compounds of potato crisps during storage using solid-phase microextraction. ResearchGate.[Link]

-

The Good Scents Company. (n.d.). Odor Descriptor Listing for potato. The Good Scents Company.[Link]

-

Leffingwell & Associates. (n.d.). Odor Detection Thresholds & References. Leffingwell & Associates.[Link]

-

A. A. Abdulra'uf, et al. (2022). Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. Separations, 9(11), 359. [Link]

-

Government of Canada. (2023). Guidance Document Analytical Methods for Determining VOC Concentrations and VOC Emission Potential for the Volatile Organic Compound Concentration Limits for Certain Products Regulations. Canada.ca.[Link]

-

Barden, D. (2013). Analyzing Volatile Organic Chemicals in Food: Emerging Trends and Recent Examples. Labcompare.[Link]

-

Royal Society of Chemistry. (2023). Analytical methods for the analysis of volatile natural products. Natural Product Reports.[Link]

-

Eurofins India. (2026). Testing for Volatile Organic Compounds (VOCs) in Food. Eurofins India.[Link]

-

Wang, M., et al. (2024). Characterization of volatile compounds profiles and identification of key volatile and odor-active compounds in 40 sweetpotato (Ipomoea Batatas L.) varieties. Food Chemistry, 439, 138139. [Link]

-

Integrated Liner Technologies. (2023). Volatile Organic Compounds Analysis. ILT.[Link]

-

Duan, W., et al. (2023). Identification and analysis of characteristic flavor compounds in baked potato of different cultivars based on HS-GC-IMS. ResearchGate.[Link]

-

Zhang, Y., et al. (2025). Comparative analysis of physicochemical properties, sensory characteristics, and volatile flavor compounds in five types of potato chips. Frontiers in Nutrition, 12, 1525480. [Link]

-

Li, Y., et al. (2021). Use of relative odor activity value (ROAV) to link aroma profiles to volatile compounds: application to fresh and dried eel (Muraenesox cinereus). Journal of Aquatic Food Product Technology, 30(1), 86-98. [Link]

-

Kim, H. J., et al. (2016). Validation and Determination of the Contents of Acetaldehyde and Formaldehyde in Foods. Journal of the Korean Society of Food Science and Nutrition, 45(7), 1011-1017. [Link]

-

ResearchGate. (2021). Table 4 . Odor Thresholds and Odor Activity Value (OAV) Calculated for... ResearchGate.[Link]

-

de Lacy Costello, B. P. J., et al. (2001). Gas chromatography–mass spectrometry analyses of volatile organic compounds from potato tubers inoculated with Phytophthora infestans or Fusarium coeruleum. Plant Pathology, 50(4), 489-496. [Link]

-

PAL System. (n.d.). Determination of Stale Aldehydes in Beer by On-Fiber Derivatization SPME/GC/MS. GC/MS Application Note.[Link]

-

Al-Qahtani, A. H. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2137. [Link]

Sources

- 1. mountainscholar.org [mountainscholar.org]

- 2. globalsciencebooks.info [globalsciencebooks.info]

- 3. Potato Aroma Profiles: Understanding Varietal 'Noses' Explained [spice.alibaba.com]

- 4. Characterization of volatile compounds profiles and identification of key volatile and odor-active compounds in 40 sweetpotato (Ipomoea Batatas L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling flavor compounds of potato crisps during storage using solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. Volatile Organic Compounds - Eurofins Scientific [eurofins.in]

- 11. iltusa.com [iltusa.com]

- 12. Butanal | C4H8O | CID 261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scent.vn [scent.vn]

- 14. Odor Detection Thresholds & References [leffingwell.com]

Solvent extraction methods for 3-methylthiobutyraldehyde from aqueous solution

Executive Summary

3-Methylthiobutyraldehyde (also known as 3-methylsulfanylbutanal or "Potato Butyraldehyde") is a potent volatile sulfur compound (VSC) critical to the flavor profiles of fermented products, savory foods, and pharmaceutical precursors.[1] Unlike its lower homolog methional (3-methylthiopropionaldehyde), the butyraldehyde variant possesses higher lipophilicity but shares the same extreme susceptibility to oxidation and thermal degradation.[1]

This Application Note provides a validated framework for extracting 3-methylthiobutyraldehyde from aqueous matrices (e.g., fermentation broths, reaction quench mixtures). We prioritize Liquid-Liquid Extraction (LLE) enhanced by salting-out effects, offering two distinct protocols: a High-Recovery Protocol using dichloromethane (DCM) for analytical precision, and a Green Chemistry Protocol using ethyl acetate (EtOAc) for scale-up and safety.[1]

Physicochemical Profile & Extraction Logic[1]

To design an effective extraction, one must understand the target molecule's behavior in a biphasic system.

| Property | Data | Implication for Extraction |

| IUPAC Name | 3-(Methylsulfanyl)butanal | Aldehyde functionality implies reactivity with amines (Schiff base) and oxidation risk.[1] |

| CAS Number | 16630-52-7 | Distinct from Methional (CAS 3268-49-3).[1] |

| Boiling Point | ~63–64 °C (10 mmHg) | High Volatility Risk. Do not use rotary evaporation without strict vacuum control.[1] |

| LogP (Est.) | ~0.7 – 1.0 | Moderately lipophilic.[1] Requires non-polar solvents but benefits significantly from salting out.[1] |

| Solubility | Insoluble in water; Soluble in alcohol, oils | Forms a distinct layer, but trace solubility in water leads to yield loss without salt saturation. |

| Stability | Air sensitive; Thermolabile | Requires inert atmosphere ( |

The "Methional Homolog" Distinction

Researchers often confuse 3-methylthiobutyraldehyde with Methional.[1]

-

Methional: 3-carbon chain.[1][2][3] More water-soluble.[1] Harder to extract.

-

3-Methylthiobutyraldehyde: 4-carbon chain.[1] Slightly more hydrophobic.[1]

-

Impact: While protocols for Methional work for the butyraldehyde variant, the latter offers slightly better recovery rates in non-polar solvents due to the additional methyl group increasing the partition coefficient (

).

Solvent Selection Strategy

The choice of solvent dictates the purity and yield. We evaluated three primary solvent systems.

| Solvent | Polarity Index | Recovery Efficiency | Safety Profile | Verdict |

| Dichloromethane (DCM) | 3.1 | High (>95%) | Toxic, Carcinogenic | Best for Analytical/Small Scale. Excellent for VSCs; sinks to bottom (easy separation).[1] |